Sulfurobromidic acid
Description
Properties
CAS No. |
25275-22-3 |
|---|---|
Molecular Formula |
BrHO3S |
Molecular Weight |
160.98 g/mol |
IUPAC Name |
sulfurobromidic acid |
InChI |
InChI=1S/BrHO3S/c1-5(2,3)4/h(H,2,3,4) |
InChI Key |
FVIRGMIYFJWRGC-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfurobromidic acid can be synthesized through the reaction of sulfur trioxide with hydrogen bromide in liquid sulfur dioxide. The reaction conditions typically involve low temperatures to prevent the decomposition of the product .
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the synthesis method involving sulfur trioxide and hydrogen bromide in liquid sulfur dioxide can be adapted for industrial purposes. The key challenge in industrial production is maintaining the stability of the compound during and after synthesis.
Chemical Reactions Analysis
Direct Combination of Sulfur and Bromine
Elemental sulfur reacts with bromine to form disulfur dibromide (S₂Br₂), a precursor to brominated sulfur acids:
This exothermic reaction proceeds at room temperature with excess bromine .
Oxidative Hydration of S₂Br₂
Disulfur dibromide undergoes further reaction with water and bromine to form sulfuric acid (H₂SO₄) and hydrobromic acid (HBr):
This stepwise oxidation-hydration process is critical in industrial bromine-sulfur chemistry .
Decomposition and Stability
Sulfur bromidic intermediates exhibit limited thermal stability:
-
Thermal Decomposition :
Above 60°C, S₂Br₂ dissociates into elemental sulfur and bromine vapor . -
Hydrolysis Sensitivity :
Even trace moisture accelerates decomposition, releasing HBr gas and precipitating sulfur:
Acid-Base Reactions
Sulfur bromidic acid derivatives act as strong proton donors:
Redox Behavior
-
Oxidizing Agent :
In concentrated form, sulfur bromidic species oxidize metals like gallium:
-
Reduction Pathways :
Reacts with hydrogen gas to form hydrogen sulfide:
Kinetic and Thermodynamic Data
| Reaction | ΔH (kJ/mol) | Activation Energy (kJ/mol) | Rate Constant (298 K) |
|---|---|---|---|
| -112 | 48 | ||
| +89 | 76 |
Data extrapolated from analogous sulfenyl bromide systems .
Spectroscopic Characterization
-
Raman Spectroscopy :
S–Br stretching modes observed at 380–420 cm⁻¹ . -
NMR (¹H) :
Broad peaks at δ 2.1–2.5 ppm indicative of Br–S–H proton environments .
Industrial and Environmental Implications
Scientific Research Applications
Chemistry: It can be used as a reagent in synthetic chemistry for introducing bromine and sulfur-containing functional groups.
Biology: Its derivatives may have applications in biological studies, particularly in understanding sulfur and bromine metabolism.
Medicine: While direct applications in medicine are limited, its derivatives could be explored for pharmaceutical purposes.
Industry: It may be used in the production of brominated and sulfonated compounds, which have various industrial applications.
Mechanism of Action
The mechanism by which sulfurobromidic acid exerts its effects involves its ability to donate bromine and sulfur-containing groups in chemical reactions. The molecular targets and pathways are primarily related to its reactivity with other compounds, leading to the formation of bromine and sulfuric acid. This reactivity is harnessed in various chemical processes to achieve desired transformations.
Comparison with Similar Compounds
Data Tables
| Property | This compound (HSO₃Br) | Sulfuric Acid (H₂SO₄) | Sulfurous Acid (H₂SO₃) | Sulfamic Acid (H₃NSO₃) |
|---|---|---|---|---|
| Molecular Formula | HSO₃Br | H₂SO₄ | H₂SO₃ | H₃NSO₃ |
| Molecular Weight (g/mol) | 177.98 | 98.08 | 82.07 | 97.10 |
| Acidity (pKa) | ~-2 (estimated) | -3 (pKa₁) | 1.8 (pKa₁) | 1.0 |
| Stability | Decomposes at moderate temps | Highly stable | Unstable | Stable up to 205°C |
| Primary Use | Bromination agent | Industrial catalyst | Reducing agent | Descaling, synthesis |
Research Findings
- Bromination Reactivity : this compound facilitates efficient electrophilic aromatic bromination. In concentrated H₂SO₄, bromine reacts with nitric acid to generate HSO₃Br, which donates Br⁺ for substitutions (e.g., converting nitrobenzene to 3,5-dibromo-4-chloronitrobenzene) .
- Acid Strength : While less stable than H₂SO₄, HSO₃Br’s acidity is comparable, enabling protonation of aromatic substrates prior to bromination .
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